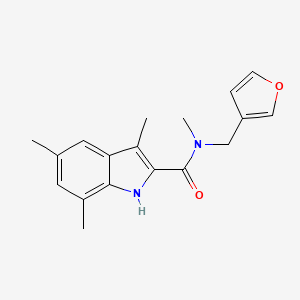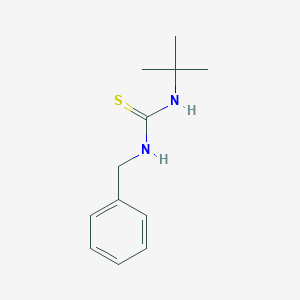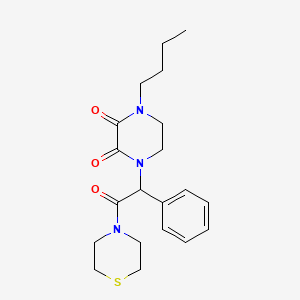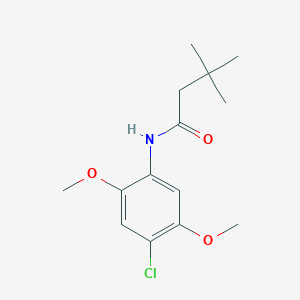
N-(3-furylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3-furylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide often involves multi-step organic reactions, including the interaction of N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with amino-thioxopropananilides under Michael reaction conditions and subsequent alkylation steps (Dyachenko, Krasnikov, & Khorik, 2008). Another approach includes the use of indole-N-carboxylic acids and derived indole-N-carboxamides in multicomponent reactions and C-H functionalization of indoles, highlighting the versatility and synthetic utility of indole derivatives in organic chemistry (Zeng, Lin, & Cui, 2020).
Molecular Structure Analysis
The molecular structure of indole derivatives, including N-(3-furylmethyl)-N,3,5,7-tetra-methyl-1H-indole-2-carboxamide, is of great interest due to their complex aromatic systems and potential for diverse chemical reactivity. Studies have shown that the indole nucleus is a key structural feature in compounds exhibiting anti-oxidant, anti-HIV, and anti-cancer activities, underscoring the importance of detailed structural analysis (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, with their reactivity influenced by the presence of functional groups. For example, the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids via Rh(III)-catalyzed reactions demonstrates the potential for selective bond formation involving indole derivatives (Zheng, Zhang, & Cui, 2014). Such reactions are critical for the synthesis of complex organic molecules with specific functional properties.
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and optical rotation, are influenced by their molecular structure. For instance, the solvent dependence of optical rotation in chiral indole derivatives indicates the complex interactions between molecular structure and physical properties, which can have implications for their behavior in biological systems and material applications (Deguchi et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Furan Derivatives : Tosylmethyl isocyanide reacts with azole carbaldehydes, including indole-2-carbaldehyde, to yield oxazoles, demonstrating the reactivity of indole derivatives in synthesizing heterocyclic systems (Saikachi et al., 1982).
Regiospecific C-acylation of Indoles : Indole derivatives, when reacted with N-acylbenzotriazoles in the presence of TiCl4, produce 3-acylated indoles, useful for synthesizing diverse organic compounds (Katritzky et al., 2003).
Rh(III)-Catalyzed Selective Coupling : N-methoxy-1H-indole-1-carboxamide undergoes Rh(III)-catalyzed coupling with aryl boronic acids, highlighting the potential of indole derivatives in organic synthesis (Zheng, Zhang, & Cui, 2014).
Metabolism and Biological Activity
Phase I Metabolism of Synthetic Cannabinoids : Study on the metabolism of N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) provides insights into the metabolic pathways of related indole derivatives (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Tyrosine Kinase Inhibitors : Studies on 3-substituted 2,2'-dithiobis(1H-indoles) show potential in inhibiting tyrosine kinase activity, relevant for therapeutic applications (Palmer et al., 1995).
Antituberculosis Agents : Indole-2-carboxamides, a class that includes similar compounds, have been identified as promising antituberculosis agents, showcasing the therapeutic potential of indole derivatives (Kondreddi et al., 2013).
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-7-12(2)16-15(8-11)13(3)17(19-16)18(21)20(4)9-14-5-6-22-10-14/h5-8,10,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCLVENIRZJUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=COC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)


![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)